N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is an organic compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure through an isopentyloxy linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(isopentyloxy)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The isopentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the isopentyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylamino)phenyl)-3-(methoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(ethoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(propoxy)benzamide
Uniqueness
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is unique due to its specific isopentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)11-12-25-19-6-4-5-16(13-19)20(24)22-18-9-7-17(8-10-18)21-15(3)23/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
ZNVSLGNGHMWDNG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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